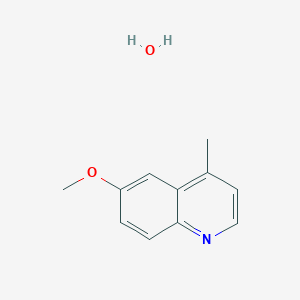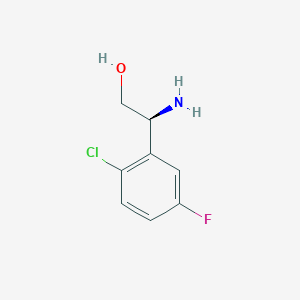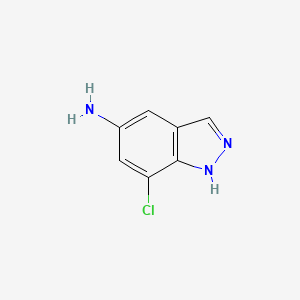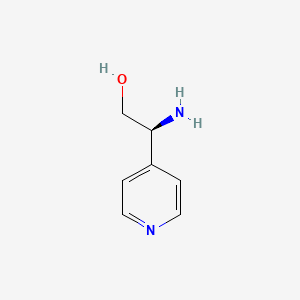![molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5](/img/structure/B6329603.png)
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile
概要
説明
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is an organic compound that features a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile typically involves the protection of a phenolic hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of an acetonitrile group. One common method involves the reaction of 2-hydroxyphenylacetonitrile with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic or basic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.
Reduction: Formation of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]ethylamine.
Substitution: Formation of 2-hydroxyphenylacetonitrile upon removal of the TBDMS group.
科学的研究の応用
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for phenols in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is primarily related to its ability to act as a protecting group for phenolic hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the phenol site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild conditions, revealing the free phenol for further reactions .
類似化合物との比較
Similar Compounds
2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]ethanamine: Similar in structure but with an ethoxyethanol group instead of a phenyl ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS-protected hydroxyl group and an aldehyde functional group.
Uniqueness
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is unique due to its combination of a phenyl ring and a nitrile group, which provides distinct reactivity and potential for diverse applications. The presence of the TBDMS group offers protection and stability, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMFHRISYNPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)








